molecular formula C7H2Br2FN B1413247 2,5-Dibromo-3-fluorobenzonitrile CAS No. 1806353-46-7

2,5-Dibromo-3-fluorobenzonitrile

Cat. No.: B1413247
CAS No.: 1806353-46-7
M. Wt: 278.9 g/mol
InChI Key: QHLPCUKCVZTGNI-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-fluorobenzonitrile is a chemical compound with the molecular formula C7H2Br2FN and a molecular weight of 278.9 g/mol . It belongs to the nitrile family, characterized by a carbon triple-bonded to a nitrogen atom (-C≡N).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-3-fluorobenzonitrile can be achieved through various methods. One common approach involves the halodeboronation of aryl boronic acids. For instance, 2-cyano-6-fluorophenylboronic acid can be used as a starting material . The reaction typically involves the use of reagents such as 1,3-dibromo-5,5-dimethylhydantoin in a solvent like acetonitrile .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-3-fluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various biaryl compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3-fluorobenzonitrile involves its ability to act as an electron-withdrawing compound due to the presence of fluorine and nitrile groups. This property makes it a strong halogen acceptor, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dibromo-3-fluorobenzonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise control over reactivity and selectivity .

Biological Activity

2,5-Dibromo-3-fluorobenzonitrile is an organic compound characterized by the presence of two bromine atoms and one fluorine atom on a benzonitrile backbone. This unique substitution pattern imparts significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, enzyme interactions, and potential applications in drug development.

The molecular formula of this compound is C7H2Br2FN. The compound's structure can be represented as follows:

C6H3(Br)2(F)CN\text{C}_6\text{H}_3(\text{Br})_2(\text{F})\text{CN}

This structure contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active or allosteric sites. This interaction alters enzyme function and can lead to downstream effects on metabolic pathways.
  • Receptor Modulation : It acts as a ligand for certain receptors, influencing receptor activity and related signaling pathways. This modulation can enhance or inhibit cellular responses depending on the receptor type involved .

Biological Activity and Applications

Research has demonstrated that this compound exhibits a range of biological activities:

  • Antimutagenic Properties : Studies indicate that compounds with similar structures can reduce mutagenicity in various assays. The presence of fluorine and bromine enhances the compound's ability to mitigate DNA damage caused by mutagens like benzo[a]pyrene (B[a]P) and sodium azide (NaN₃) .
  • Antioxidant Activity : The compound's antioxidant properties contribute to its potential in promoting DNA repair mechanisms, which is crucial for cancer prevention strategies .
  • Potential in Drug Development : Due to its unique structural features, this compound is being explored as a precursor for novel therapeutic agents. Its ability to modulate biological pathways makes it a candidate for further studies in drug discovery.

Comparative Analysis with Similar Compounds

To understand the unique attributes of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-Amino-6-fluorobenzonitrileLacks bromo substituentAffects reactivity and applications
4-Bromo-2-fluoro-6-methylbenzonitrileContains methyl groupAlters solubility and reactivity
3-Bromo-2-fluorobenzonitrileDifferent substitution patternVariations in chemical properties
2-Amino-3,5-dibromo-6-fluorobenzonitrileAdditional bromo substituentPotentially enhanced biological activity

The comparative analysis highlights how variations in halogen substitution can significantly influence biological activity.

Case Studies

Several studies have investigated the biological implications of compounds related to this compound:

  • Ames Test for Antimutagenicity : In a study using the Ames test with Salmonella typhimurium, derivatives similar to this compound were shown to significantly reduce mutagenicity induced by known carcinogens when pre-exposed or co-exposed at non-toxic concentrations .
  • Enzyme Interaction Studies : Research has demonstrated that halogenated benzonitriles can effectively inhibit specific enzyme classes, suggesting that this compound may have similar inhibitory effects that warrant further investigation.

Properties

IUPAC Name

2,5-dibromo-3-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2FN/c8-5-1-4(3-11)7(9)6(10)2-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLPCUKCVZTGNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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